N1-(2-bromobenzyl)-N1-cyclopropylethane-1,2-diamine is a chemical compound that has garnered attention for its potential applications in medicinal chemistry, particularly as an inhibitor of lysine-specific demethylase 1 (LSD1). This compound is characterized by the presence of a cyclopropyl group and a bromobenzyl moiety, which contribute to its unique biological activity. Despite its promising properties, detailed information on this compound is relatively scarce, indicating that it may be a novel or under-researched entity in the field of organic chemistry and pharmacology .
The compound falls under the classification of diamines and is specifically categorized as a derivative of cyclopropylethane. It is structurally related to other compounds that exhibit inhibitory effects on demethylases, which are enzymes involved in epigenetic regulation. These properties make it a candidate for further research in the context of cancer therapy and other diseases where demethylation plays a critical role .
The synthesis of N1-(2-bromobenzyl)-N1-cyclopropylethane-1,2-diamine typically involves multi-step organic reactions. Common methods include:
Specific reaction conditions, such as temperature, solvent choice, and catalysts, play crucial roles in optimizing yields and purity. For instance, using polar aprotic solvents can enhance reactivity during nucleophilic substitution reactions .
N1-(2-bromobenzyl)-N1-cyclopropylethane-1,2-diamine has a molecular formula of C11H14BrN3. The structural features include:
N1-(2-bromobenzyl)-N1-cyclopropylethane-1,2-diamine can participate in various chemical reactions:
The reactivity of the bromine substituent allows for diverse synthetic pathways, making this compound versatile for further modifications in drug design .
As an inhibitor of lysine-specific demethylase 1 (LSD1), N1-(2-bromobenzyl)-N1-cyclopropylethane-1,2-diamine likely functions by binding to the active site of the enzyme. This binding prevents LSD1 from demethylating lysine residues on histones, thereby influencing gene expression profiles associated with various diseases, including cancer.
Research indicates that LSD1 inhibitors can lead to increased levels of methylated histones, which are often associated with tumor suppression . The specific binding affinity and kinetic parameters for this compound remain to be fully characterized.
Relevant data regarding melting point, boiling point, and specific heat capacity are not extensively documented but are critical for practical applications in synthesis and formulation .
N1-(2-bromobenzyl)-N1-cyclopropylethane-1,2-diamine shows potential applications in:
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7